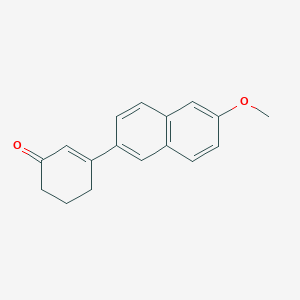
4-Benzylbenzyl acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylbenzyl acrylate is an organic compound with the molecular formula C17H16O2 It is an ester derived from acrylic acid and 4-benzylbenzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylbenzyl acrylate typically involves the esterification of acrylic acid with 4-benzylbenzyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylbenzyl acrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form poly(this compound), which has applications in coatings and adhesives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield acrylic acid and 4-benzylbenzyl alcohol.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be used to hydrolyze the ester bond.
Major Products:
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and 4-benzylbenzyl alcohol
Scientific Research Applications
4-Benzylbenzyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with unique properties.
Materials Science: The polymers derived from this compound are used in coatings, adhesives, and other materials that require specific mechanical and thermal properties.
Biomedical Applications: Research is ongoing into the use of this compound-based polymers in drug delivery systems and tissue engineering.
Mechanism of Action
The primary mechanism of action for 4-Benzylbenzyl acrylate involves its polymerization to form high-molecular-weight polymers. The acrylate group undergoes free radical polymerization, initiated by thermal or photochemical means, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing mechanical strength and stability .
Comparison with Similar Compounds
Benzyl Acrylate: Similar in structure but lacks the additional benzyl group, leading to different polymer properties.
Methyl Methacrylate: Another acrylate ester, widely used in the production of Plexiglas and other transparent polymers.
Uniqueness: 4-Benzylbenzyl acrylate is unique due to the presence of the benzyl group, which imparts specific mechanical and thermal properties to the resulting polymers. This makes it suitable for applications where enhanced strength and stability are required .
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(4-benzylphenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-2-17(18)19-13-16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h2-11H,1,12-13H2 |
InChI Key |
GLARBKMIVXLNQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=CC=C(C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


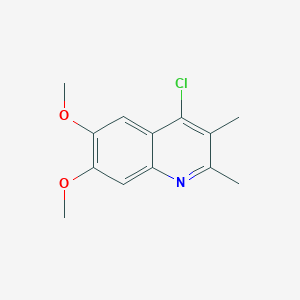

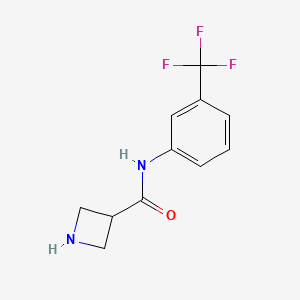


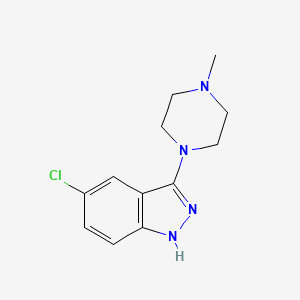
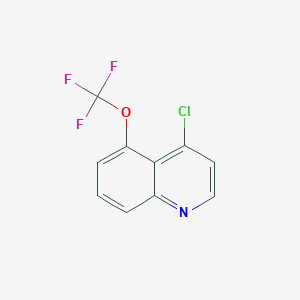
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)
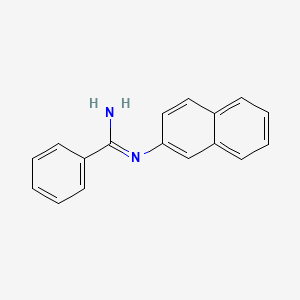
![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
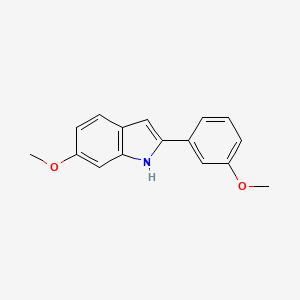
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)
